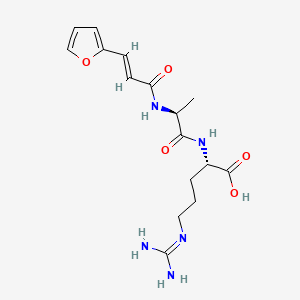

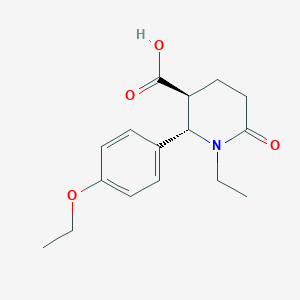

Furylacryloylalanylarginine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Carboxypeptidase N1的测定方法开发

- 应用: 一种改进的人类血浆carboxypeptidase N1的分光光度法测定方法利用furylacryloylalanylarginine。该方法利用furylacryloylalanylarginine的色团特性进行动力学参数的确定 (Plummer & Kimmel, 1980)。

映射血管紧张素转化酶(ACE)活性位点

- 应用: Furylacryloylalanylarginine通过转移NOE光谱学有助于研究血管紧张素转化酶(ACE)。这种方法有助于确定furylacryloyl衍生物与ACE的结合特异性和相互作用 (Mayer & Meyer, 2000)。

研究α-胰蛋白酶的催化作用

- 应用: alpha-胰蛋白酶对furylacryloylalanylarginine衍生物的水解突出了其在研究酶动力学和催化中的作用。这些研究揭示了酰酶中间体形成和底物特异性的见解 (Yu & Viswanatha, 1969)。

了解食品化学中的分子相互作用

- 应用: furylacryloylalanylarginine衍生物已在食品化学领域得到探索,特别是在识别具有味道活性的化合物和了解美拉德反应方面。这项研究有助于表征影响食品产品口味的关键化合物 (Frank, Ottinger, & Hofmann, 2001)。

研究盐对酶活化的影响

- 应用: furylacryloylalanylarginine有助于研究酶的活化,特别是在研究盐对热溶蛋白酶活性的影响方面。这些知识有助于更深入地了解酶反应及其调节 (Inouye, Lee, & Tonomura, 1996)。

属性

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoyl]amino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O5/c1-10(20-13(22)7-6-11-4-3-9-26-11)14(23)21-12(15(24)25)5-2-8-19-16(17)18/h3-4,6-7,9-10,12H,2,5,8H2,1H3,(H,20,22)(H,21,23)(H,24,25)(H4,17,18,19)/b7-6+/t10-,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVMXOYCJJRUPKZ-RIVSHMCHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C=CC1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)/C=C/C1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furylacryloylalanylarginine | |

CAS RN |

76079-06-6 |

Source

|

| Record name | Furylacryloylalanylarginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076079066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q & A

Q1: How does Furylacryloylalanylarginine (FA-Ala-Arg) influence nitric oxide production in MCF-7 breast cancer cells?

A1: FA-Ala-Arg serves as a substrate for carboxypeptidases, specifically Carboxypeptidase-D (CPD), which is present on the cell surface of MCF-7 cells []. When CPD cleaves FA-Ala-Arg, it releases arginine. This arginine is then transported into the cell and converted into nitric oxide (NO) []. This process is enhanced in the presence of prolactin and/or 17beta-estradiol, which upregulate CPD expression [].

Q2: What happens when CPD activity is inhibited in the presence of FA-Ala-Arg?

A2: Inhibiting CPD with a specific inhibitor like 2-mercaptomethyl-3-guanidinoethylthio-propanoic acid (MGTA) prevents the cleavage of FA-Ala-Arg []. Consequently, this inhibition reduces the availability of intracellular arginine, leading to decreased nitric oxide production and ultimately impacting MCF-7 cell survival []. This effect highlights the importance of CPD activity in utilizing FA-Ala-Arg for NO production and its downstream effects on cell viability.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B1336236.png)

![Ethyl 3-[(4-acetamidophenyl)sulfanylmethyl]-5-amino-4-cyanothiophene-2-carboxylate](/img/structure/B1336240.png)

![2-[[2-(Boc-amino)ethyl]amino]acetic acid](/img/structure/B1336258.png)

![tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B1336259.png)